molecular formula C21H19N3O3 B2778286 N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-64-9

N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Katalognummer: B2778286
CAS-Nummer: 899959-64-9
Molekulargewicht: 361.401
InChI-Schlüssel: SDOOSHNYBVBFCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at position 1 and a benzodioxol-containing carboxamide moiety at position 2.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(22-16-8-9-18-19(13-16)27-14-26-18)24-12-11-23-10-4-7-17(23)20(24)15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOSHNYBVBFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the dihydropyrrolo[1,2-a]pyrazine core through cyclization reactions, followed by the introduction of the benzo[d][1,3]dioxole and phenyl groups via coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, resulting in the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound shares structural homology with several classes of heterocycles, including pyrrolyl benzohydrazides, pyrazole carboxamides, and pyrrolo-pyrazine derivatives. Key comparisons include:

Compound Core Structure Substituents Synthetic Method Reported Activity
Target Compound Pyrrolo[1,2-a]pyrazine 1-Phenyl, 2-(benzodioxol carboxamide) Likely carbodiimide-mediated amidation (inferred from analogs) Not explicitly reported
6043-06-7 (from ) Pyrrolo[1,2-a]pyrazine 1-(Chlorophenyl), 2-(methoxyphenylurea) Urea coupling under standard conditions Unknown (structural analog)
4-(2,5-Dimethylpyrrolyl)benzohydrazides () Pyrrole-Benzohydrazide Substituted phenyl acetic acids HBTU/DIPEA-mediated coupling in DMF at cold conditions Antimicrobial, antitumor activity
Pyrazoline carboxamides () Pyrazole 1,5-Diaryl, 3-carboxamide EDCI/HOBt-mediated amidation at room temperature Anticancer (APN inhibition)

Key Observations :

  • Pyrrolo[1,2-a]pyrazine derivatives (e.g., 6043-06-7) share the core heterocycle but differ in substituent electronic profiles, which may modulate receptor binding.
Physicochemical Properties
  • Solubility : Polar carboxamide groups may offset lipophilicity, though exact solubility data is unavailable.

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELX and WinGX are widely used for structural determination of similar compounds, suggesting the target compound’s conformation and packing could be resolved via X-ray diffraction.
  • Molecular Modeling : Docking studies (as in ) could predict binding modes for the target compound, leveraging its benzodioxol group for π-π interactions in hydrophobic enzyme pockets.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized through the reaction of appropriate precursors involving benzodioxole and pyrrolo-pyrazine derivatives. The structure is confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that compounds related to the pyrrolo[1,2-a]pyrazine scaffold exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Several derivatives have been tested against common bacterial strains. A study reported that specific phenyl derivatives demonstrated activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 31.25 µM to 62.5 µM .
  • Antifungal Activity : The same research indicated that antifungal activity was observed against Candida albicans and Trichophyton interdigitale across various structural subtypes .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, certain derivatives exhibited cytotoxicity in HepG2 liver cancer cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings on the structure-activity relationship:

Derivative Activity MIC (µg/mL) Notes
Compound 17Antibacterial12.5Most active against Mtb
Compound 20Antifungal31.25Active against MRSA
Compound 13Cytotoxic (HepG2)-Significant cytotoxic effects observed

Case Studies

  • Antimycobacterial Activity : A study highlighted that certain derivatives showed weak antimycobacterial activity against Mycobacterium tuberculosis (MIC = 50–100 µg/mL), suggesting that further optimization could enhance efficacy .
  • Cytotoxicity Evaluation : In a detailed evaluation of several pyrrolo-pyrazine derivatives, one compound was found to induce apoptosis in cancer cell lines, indicating a mechanism worth exploring for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the pyrrolo-pyrazine core and benzodioxol-5-amine using coupling agents like EDC/HOBt under inert conditions .
  • Heterocyclic Core Assembly : Cyclization of pyrrolidine intermediates with pyrazine derivatives via acid-catalyzed or thermal conditions (e.g., reflux in DMF at 80°C for 12 hours) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., benzodioxol protons at δ 6.7–6.9 ppm, pyrrolo-pyrazine methylenes at δ 3.1–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography (if applicable): Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks .

Q. Which in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of kinases like CDK2 or EGFR, given the compound’s heterocyclic pharmacophore .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading). For example, DMF vs. THF as solvent may alter cyclization efficiency .
  • Computational Optimization : Tools like density functional theory (DFT) predict transition-state energetics, guiding solvent selection (e.g., polar aprotic solvents stabilize intermediates) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modification : Systematically replace benzodioxol/phenyl groups with bioisosteres (e.g., replacing benzodioxol with dihydroquinoline) to assess impact on target binding .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with hinge region residues) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP incorporation) and fluorescence-based (Z′-LYTE™) methods to rule out assay artifacts .
  • Purity Reassessment : HPLC-MS (e.g., Agilent 1260 Infinity II) to detect trace impurities (>98% purity required for reliable IC₅₀ determination) .

Q. Which computational models predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding stability over 100 ns trajectories (e.g., ligand-protein RMSD <2 Å indicates stable binding) .
  • QM/MM Hybrid Models : Gaussian 16 for quantum-level insights into covalent interactions (e.g., charge transfer between benzodioxol oxygen and catalytic lysine) .

Q. How is compound stability evaluated under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours; monitor degradation via UPLC-PDA (e.g., <5% degradation indicates stability) .
  • Metabolite Identification : Liver microsome assays (human/rat) with LC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at pyrrolo-pyrazine C7) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.